2-(4-methoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide
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Overview
Description
2-(4-Methoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenylpiperazine moiety, and an ethanesulfonamide linkage. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-methoxyphenylamine: This can be achieved through the reduction of 4-nitroanisole using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of N-(2-chloroethyl)-4-methoxyphenylamine: This intermediate is synthesized by reacting 4-methoxyphenylamine with 2-chloroethylamine hydrochloride in the presence of a base like sodium carbonate.
Synthesis of this compound: The final compound is obtained by reacting N-(2-chloroethyl)-4-methoxyphenylamine with 4-phenylpiperazine and ethanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The ethanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include iron powder, tin chloride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.
Reduction: Conversion of nitro groups to amine groups.
Substitution: Formation of substituted ethanesulfonamide derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The methoxyphenyl group may contribute to the compound’s binding affinity and selectivity. The ethanesulfonamide linkage can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)ethanesulfonamide
- 2-(4-Methoxyphenyl)-N-(2-(4-ethylpiperazin-1-yl)ethyl)ethanesulfonamide
- 2-(4-Methoxyphenyl)-N-(2-(4-benzylpiperazin-1-yl)ethyl)ethanesulfonamide
Uniqueness
2-(4-Methoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the phenylpiperazine moiety distinguishes it from other similar compounds, potentially offering different pharmacological profiles and applications.
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide , also known by its CAS number 1142205-36-4, is a novel arylpiperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H25N3O4, with a molecular weight of approximately 383.45 g/mol. The structure features a piperazine ring, which is often associated with various pharmacological effects, and a methoxyphenyl moiety that contributes to its lipophilicity and biological interactions.
Aryl-piperazine derivatives are known for their ability to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. The specific interactions of This compound include:
- Serotonin Receptor Modulation : The compound exhibits affinity for multiple serotonin receptor subtypes, which may contribute to anxiolytic and antidepressant effects.
- Dopamine Receptor Interaction : It may also influence dopaminergic pathways, potentially offering therapeutic benefits in mood disorders and psychosis.
- Antitumor Activity : Preliminary studies suggest that this compound can induce cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with arylpiperazine structures often exhibit antidepressant and anxiolytic properties. In animal models, This compound has shown promise in reducing depressive-like behaviors, likely through serotonin receptor modulation.
Anticancer Properties
Recent studies have demonstrated that this compound possesses significant cytotoxic activity against prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation as an anticancer drug.
Study 1: Antidepressant Activity in Rodent Models
In a controlled study involving rodents, the administration of the compound resulted in a notable decrease in immobility time in the forced swim test (FST), a standard measure of antidepressant efficacy. The results indicated that the compound's action was comparable to established antidepressants like fluoxetine.
Study 2: Cytotoxicity Against Cancer Cell Lines
A study evaluating the cytotoxic effects of the compound on various cancer cell lines revealed that it significantly inhibited cell proliferation in prostate cancer cells (PC3 and LNCaP). The IC50 values were determined to be around 15 µM, indicating potent activity.
Data Summary
Biological Activity | Effectiveness | Mechanism of Action |
---|---|---|
Antidepressant | Significant | Serotonin receptor modulation |
Anxiolytic | Moderate | Interaction with serotonin pathways |
Cytotoxicity (Prostate Cancer) | High | Induction of apoptosis and cell cycle arrest |
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-27-21-9-7-19(8-10-21)11-18-28(25,26)22-12-13-23-14-16-24(17-15-23)20-5-3-2-4-6-20/h2-10,22H,11-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKZKKYRLXDXOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.